molecular formula C20H20O10 B13436478 9-O-D-Glucopyranosyl Alternariol

9-O-D-Glucopyranosyl Alternariol

Cat. No.: B13436478
M. Wt: 420.4 g/mol
InChI Key: JBBJNWVTFRVJRP-JQAJVKEVSA-N
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Description

9-O-D-Glucopyranosyl Alternariol is a glucoside derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. Alternariol and its derivatives are known for their genotoxic and cytotoxic properties, making them significant in the study of food safety and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-D-Glucopyranosyl Alternariol involves the conjugation of alternariol with glucose. This can be achieved through enzymatic glycosylation using glucosyltransferases or chemical glycosylation methods. In enzymatic glycosylation, alternariol is incubated with a suitable glucosyltransferase and UDP-glucose as the glucose donor .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 9-O-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-O-D-Glucopyranosyl Alternariol has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the stability of glucosides.

    Biology: Investigated for its role in plant-pathogen interactions and its impact on plant metabolism.

    Medicine: Studied for its genotoxic and cytotoxic effects, which are relevant in cancer research and toxicology.

Mechanism of Action

The mechanism of action of 9-O-D-Glucopyranosyl Alternariol involves its interaction with cellular DNA, leading to the formation of DNA adducts and subsequent DNA damage. This triggers various cellular responses, including cell cycle arrest, apoptosis, and autophagy. The compound also generates reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Uniqueness: 9-O-D-Glucopyranosyl Alternariol is unique due to its specific glucosylation at the 9-position, which affects its solubility, stability, and biological activity. This specific modification can influence its interaction with cellular targets and its overall toxicological profile .

Properties

Molecular Formula

C20H20O10

Molecular Weight

420.4 g/mol

IUPAC Name

3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one

InChI

InChI=1S/C20H20O10/c1-7-2-8(22)3-12-14(7)10-4-9(5-11(23)15(10)19(27)29-12)28-20-18(26)17(25)16(24)13(6-21)30-20/h2-5,13,16-18,20-26H,6H2,1H3/t13-,16-,17+,18-,20-/m1/s1

InChI Key

JBBJNWVTFRVJRP-JQAJVKEVSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2)O

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2)O

Origin of Product

United States

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